

Chemical structure of 1-(4-Chloro-2-methylphenyl)-2-propanol

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Compound of Interest

Compound Name: *1-(4-Chloro-2-methylphenyl)-2-propanol*

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An In-Depth Technical Guide to **1-(4-Chloro-2-methylphenyl)-2-propanol**

Abstract

This technical guide provides a comprehensive scientific overview of **1-(4-Chloro-2-methylphenyl)-2-propanol**, a substituted aromatic alcohol with potential applications as an intermediate in fine chemical and pharmaceutical synthesis. This document details the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway, and offers an in-depth analysis of its structural elucidation through modern spectroscopic techniques. Included are detailed, field-tested protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's chemical identity and analytical profile.

Molecular Identity and Physicochemical Properties

1-(4-Chloro-2-methylphenyl)-2-propanol is a chiral secondary alcohol. Its structure consists of a 1,2,4-trisubstituted benzene ring attached to a propan-2-ol side chain. The presence of

both a chlorine atom and a methyl group on the aromatic ring, combined with the hydroxyl group on the aliphatic side chain, imparts specific chemical reactivity and physical properties to the molecule.

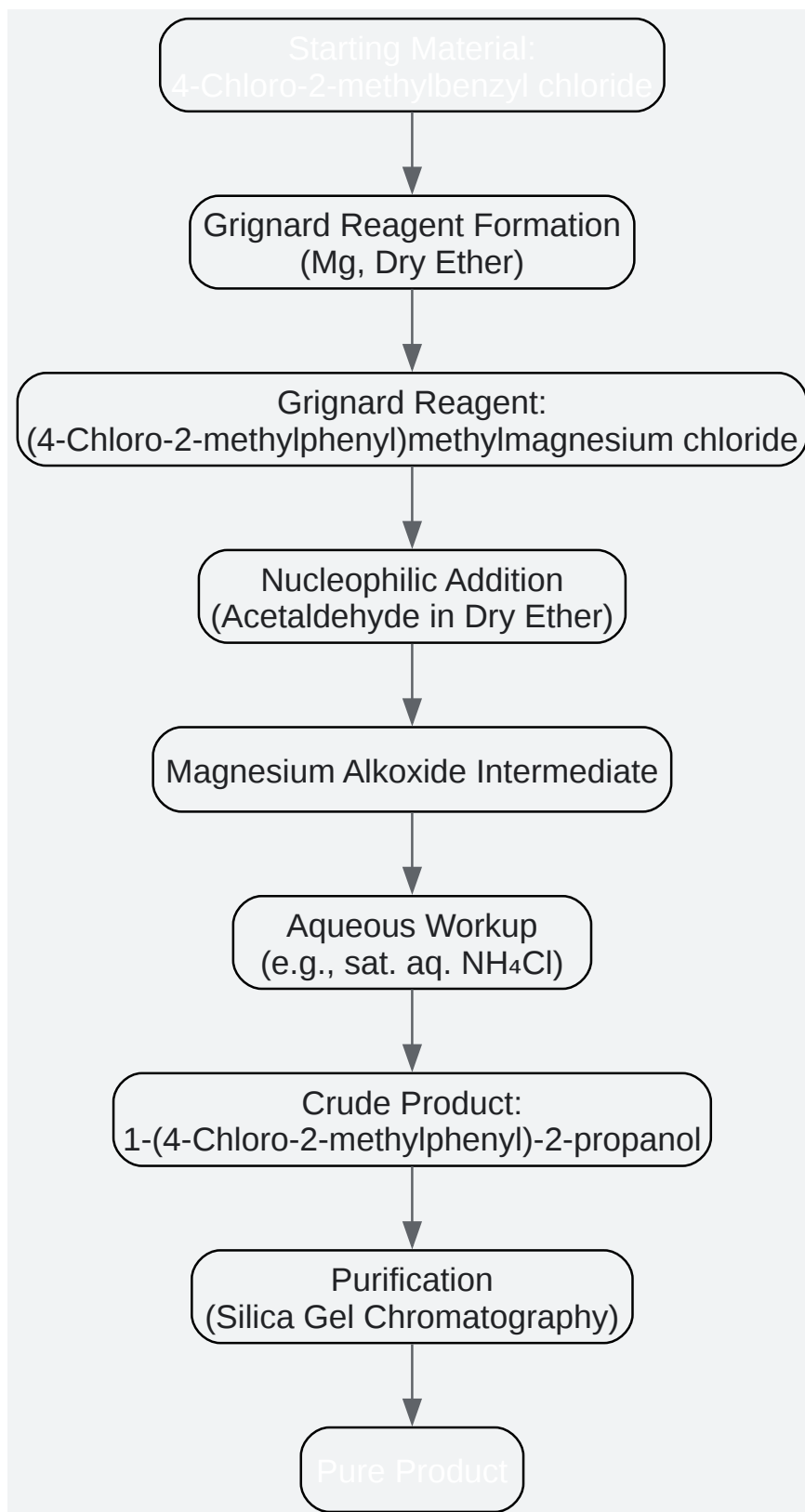
Caption: Chemical Structure of **1-(4-Chloro-2-methylphenyl)-2-propanol**.

Below is a summary of its key identifiers and computed properties.

Property	Value	Source
IUPAC Name	1-(4-chloro-2-methylphenyl)propan-2-ol	N/A
CAS Number	1782870-71-6	[1]
Molecular Formula	C ₁₀ H ₁₃ ClO	[1]
Molecular Weight	184.66 g/mol	[1]
SMILES	<chem>CC(O)CC1=C(C)C=C(Cl)C=C1</chem>	[1]
Chirality	Contains one stereocenter	N/A
Physical State	Expected to be a liquid or low-melting solid at room temperature	[2]
Storage	Sealed in dry, 2-8°C	[1]

Synthesis and Purification

The synthesis of **1-(4-Chloro-2-methylphenyl)-2-propanol** can be efficiently achieved via a Grignard reaction. This classic organometallic approach is reliable for forming carbon-carbon bonds and is well-suited for creating secondary alcohols. The proposed pathway involves the reaction of a Grignard reagent, formed from 4-chloro-2-methylbenzyl chloride, with acetaldehyde.



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Caption: Proposed workflow for the Grignard synthesis of the target compound.

Experimental Protocol: Grignard Synthesis

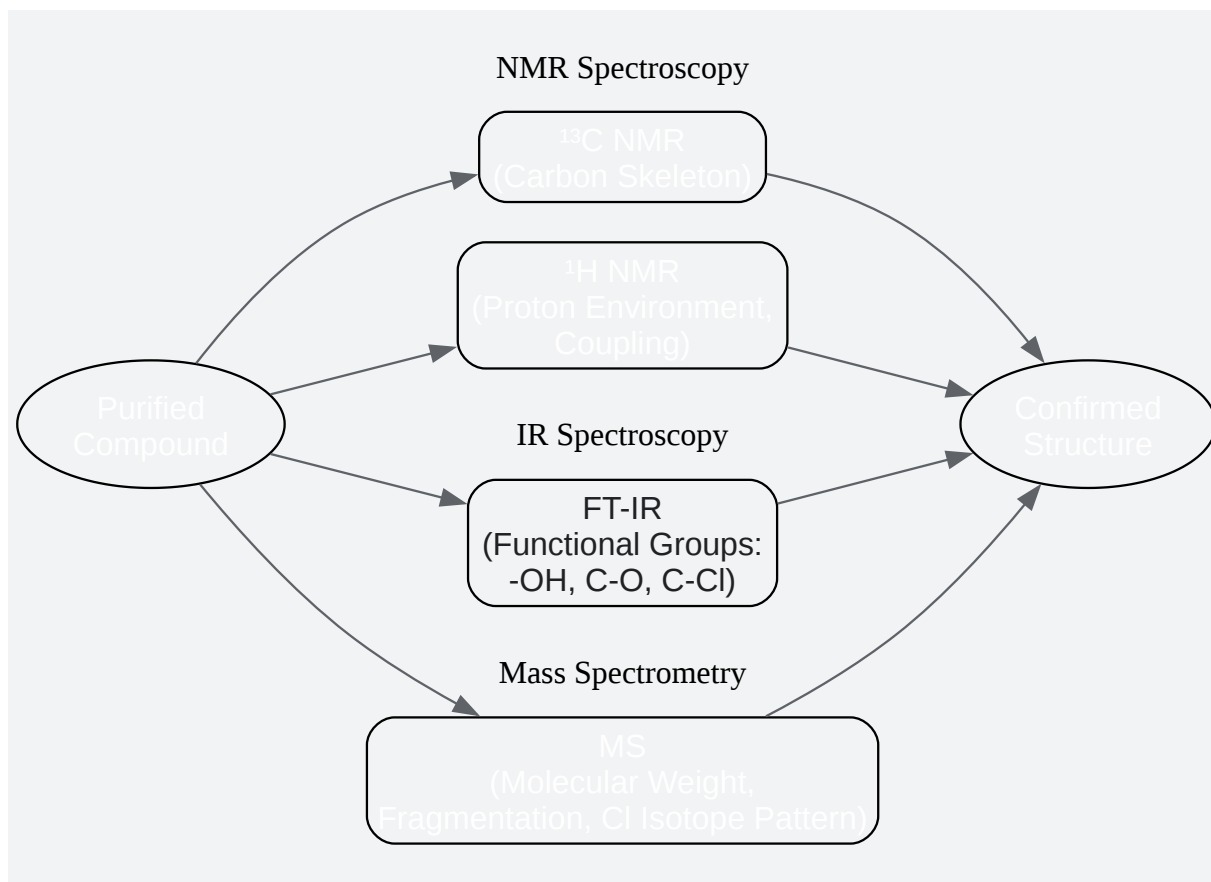
Causality: This protocol is designed to ensure the formation and stability of the highly reactive Grignard reagent by maintaining anhydrous conditions. The slow, dropwise addition of reagents controls the exothermic nature of the reaction.

- Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a nitrogen atmosphere.
- Grignard Reagent Formation:
 - Place magnesium turnings (1.1 equivalents) in the flask.
 - Add a small volume of anhydrous diethyl ether.
 - In the dropping funnel, prepare a solution of 4-chloro-2-methylbenzyl chloride (1.0 equivalent) in anhydrous ether.
 - Add a small portion of the chloride solution to the magnesium. If the reaction does not start spontaneously (indicated by bubbling), gently warm the flask or add a crystal of iodine.
 - Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium has been consumed.
- Reaction with Acetaldehyde:
 - Cool the freshly prepared Grignard reagent in an ice bath.
 - Add a solution of acetaldehyde (1.1 equivalents) in anhydrous ether to the dropping funnel.
 - Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

- After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
- Quenching and Workup:
 - Cool the reaction mixture again in an ice bath.
 - Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH_4Cl) to quench the reaction.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer twice with diethyl ether.
 - Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure to yield the crude product.
- Purification:
 - Purify the crude oil using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
 - Combine the fractions containing the desired product (as determined by TLC) and remove the solvent to yield the pure **1-(4-Chloro-2-methylphenyl)-2-propanol**.

Structural Elucidation and Spectroscopic Analysis

The definitive identification and structural confirmation of **1-(4-Chloro-2-methylphenyl)-2-propanol** require a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic connectivity and functional groups.



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Caption: Logical workflow for the comprehensive spectroscopic analysis of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ^1H and ^{13}C NMR are essential.

Protocol: NMR Sample Preparation and Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.

- Internal Standard: The residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR; CDCl_3 at 77.16 ppm for ^{13}C NMR) is typically used as an internal standard[3].
- Data Acquisition: Record the spectra on a 400 MHz (or higher) NMR spectrometer. Acquire standard ^1H , ^{13}C , and, if necessary, 2D correlation spectra (like COSY and HSQC) for unambiguous assignments.

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.2-7.3	d	1H	Ar-H	Aromatic proton ortho to the alkyl chain, adjacent to a CH.
~ 7.1	dd	1H	Ar-H	Aromatic proton ortho to the Cl group.
~ 7.0	d	1H	Ar-H	Aromatic proton meta to the Cl group.
~ 4.0-4.2	m	1H	CH-OH	Methine proton of the propanol chain, split by adjacent CH ₂ and CH ₃ groups.
~ 2.8	m	2H	Ar-CH ₂	Methylene protons adjacent to the aromatic ring and the chiral center. Diastereotopic nature may lead to complex splitting.
~ 2.3	s	3H	Ar-CH ₃	Methyl group on the aromatic ring.
~ 1.6-1.8	br s	1H	OH	Hydroxyl proton; signal is often broad and may not show coupling.

~ 1.2	d	3H	CH-CH ₃	Methyl group of the propanol chain, split into a doublet by the adjacent CH proton.
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Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment	Rationale
~ 138-140	Ar-C	Quaternary aromatic carbon attached to the alkyl chain.
~ 135-137	Ar-C	Quaternary aromatic carbon attached to the methyl group.
~ 132-134	Ar-C	Quaternary aromatic carbon attached to the chlorine atom.
~ 130-131	Ar-CH	Aromatic methine carbon.
~ 127-129	Ar-CH	Aromatic methine carbon.
~ 125-126	Ar-CH	Aromatic methine carbon.
~ 68-70	CH-OH	Carbon bearing the hydroxyl group.
~ 43-45	Ar-CH ₂	Methylene carbon adjacent to the aromatic ring.
~ 22-24	CH-CH ₃	Methyl carbon of the propanol side chain.
~ 19-21	Ar-CH ₃	Methyl carbon attached to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Protocol: FT-IR Analysis (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- Sample Application: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .

Key Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
3500-3200 (broad)	O-H stretch	Alcohol (-OH)	Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[4]
3100-3000	C-H stretch (sp ²)	Aromatic C-H	Indicates the aromatic ring.
3000-2850	C-H stretch (sp ³)	Aliphatic C-H	From the methyl and methylene groups on the side chain and ring.[4]
1600-1450	C=C stretch	Aromatic Ring	Multiple bands characteristic of the benzene ring.
1260-1050	C-O stretch	Secondary Alcohol	Strong absorption confirming the C-O bond of the alcohol.[4]
850-550	C-Cl stretch	Aryl Halide	Confirms the presence of the carbon-chlorine bond. [5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

- Injection: Inject 1 μL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a suitable capillary column (e.g., DB-5ms).
- Analysis: Use an electron ionization (EI) source at 70 eV. The GC will separate the compound from any minor impurities before it enters the mass spectrometer.

Expected Mass Spectrum Fragmentation

A key feature will be the isotopic signature of chlorine. The molecular ion will appear as two peaks: M^+ (for ^{35}Cl) and $M+2$ (for ^{37}Cl) with a relative intensity ratio of approximately 3:1.

m/z Value	Ion	Fragment Lost	Significance
184/186	$[\text{C}_{10}\text{H}_{13}\text{ClO}]^+$	(None)	Molecular Ion (M^+). Confirms the molecular formula.
169/171	$[\text{C}_9\text{H}_{10}\text{ClO}]^+$	$\bullet\text{CH}_3$	Loss of a methyl group from the propanol chain.
141/143	$[\text{C}_8\text{H}_8\text{Cl}]^+$	$\bullet\text{CH}(\text{OH})\text{CH}_3$	Benzylic cleavage, a very common and stable fragment for this type of structure.
125	$[\text{C}_7\text{H}_6\text{Cl}]^+$	$\text{C}_3\text{H}_7\text{O}$	Loss of the entire propanol side chain.
45	$[\text{C}_2\text{H}_5\text{O}]^+$	$\text{C}_8\text{H}_8\text{Cl}$	Fragment corresponding to the $[\text{CH}(\text{OH})\text{CH}_3]^+$ portion.

Potential Applications and Research Interest

Substituted chloro-aromatic alcohols like **1-(4-Chloro-2-methylphenyl)-2-propanol** are valuable intermediates in organic synthesis.^[2] Their utility stems from the multiple reactive sites on the molecule:

- The Hydroxyl Group: Can be oxidized to a ketone, esterified, or converted into a leaving group for nucleophilic substitution.
- The Aromatic Ring: Can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.
- The Chlorine Atom: Can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck).

These characteristics make it a potential building block for more complex molecules in the fields of agrochemicals and pharmaceuticals, where precise substitution patterns are often required for biological activity.^[2]^[6]

Safety, Handling, and Storage

As a laboratory chemical, **1-(4-Chloro-2-methylphenyl)-2-propanol** should be handled with appropriate care. While specific toxicity data is not available, data from analogous compounds provide a basis for safe handling procedures.

- General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.^[7] Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.^[8]
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.^[7]^[8]
- First Aid:
 - Skin Contact: Immediately wash off with soap and plenty of water.^[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.^[7]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.^[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.^[7]^[9]

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store at the recommended temperature of 2-8°C.[1]

Conclusion

This guide has detailed the essential chemical and analytical characteristics of **1-(4-Chloro-2-methylphenyl)-2-propanol**. Its molecular structure has been defined, and a practical synthetic route via a Grignard reaction has been presented. Furthermore, a comprehensive strategy for its structural elucidation using NMR, IR, and MS has been outlined, with detailed protocols and predicted data to guide the practicing scientist. This compound represents a versatile chemical intermediate, and the information provided herein serves as a foundational resource for its synthesis, characterization, and potential application in advanced chemical research.

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